N-cyclopentyl-2-[4-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]phenyl]acetamide
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Overview
Description
N-cyclopentyl-2-[4-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]phenyl]acetamide is a compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their broad spectrum of biological activities, including antifungal, antiviral, antidiabetic, anticancer, anti-inflammatory, antibacterial, and antioxidant properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Niementowski synthesis, which involves the reaction of anthranilic acid with an amide to form 4-oxo-3,4-dihydroquinazolines
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow chemistry and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-2-[4-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]phenyl]acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, which may involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Catalysts: Palladium, platinum
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-cyclopentyl-2-[4-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]phenyl]acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of other complex molecules.
Biology: Studied for its potential biological activities, such as antifungal, antiviral, and antibacterial properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-cyclopentyl-2-[4-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]phenyl]acetamide involves its interaction with specific molecular targets and pathways. The quinazoline moiety is known to interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects . For example, it may inhibit certain kinases involved in cell signaling pathways, thereby exerting anticancer effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinazoline derivatives such as:
Erlotinib: Used for the treatment of non-small cell lung cancer and pancreatic cancer.
Gefitinib: Another anticancer agent targeting the epidermal growth factor receptor (EGFR).
Uniqueness
N-cyclopentyl-2-[4-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]phenyl]acetamide is unique due to its specific structural features, such as the cyclopentyl and sulfanylidene groups, which may confer distinct biological activities and pharmacokinetic properties compared to other quinazoline derivatives .
Properties
CAS No. |
932970-32-6 |
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Molecular Formula |
C21H22N4OS |
Molecular Weight |
378.49 |
IUPAC Name |
N-cyclopentyl-2-[4-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]phenyl]acetamide |
InChI |
InChI=1S/C21H22N4OS/c26-19(22-15-5-1-2-6-15)13-14-9-11-16(12-10-14)23-20-17-7-3-4-8-18(17)24-21(27)25-20/h3-4,7-12,15H,1-2,5-6,13H2,(H,22,26)(H2,23,24,25,27) |
InChI Key |
WLJWYYPEXHVUDX-UHFFFAOYSA-N |
SMILES |
C1CCC(C1)NC(=O)CC2=CC=C(C=C2)NC3=NC(=S)NC4=CC=CC=C43 |
solubility |
not available |
Origin of Product |
United States |
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